

Carbetocin Stability and Degradation in Solution: A Technical Support Guide

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Compound of Interest		
Compound Name:	Carbetocin	
Cat. No.:	B549339	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability and degradation of **carbetocin** in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for **carbetocin** stability in aqueous solutions?

The optimal pH for **carbetocin** stability in an aqueous solution is approximately 5.45. A heat-stable formulation of **carbetocin** has been developed in a sodium succinate buffer with a pH range of 5.25–5.65.[1][2] This is significantly higher than the typical pH range for oxytocin formulations (pH 3.5–4.0), a difference attributed to the structural variations between the two molecules.[1][2]

2. What are the primary degradation pathways for **carbetocin** in solution?

The main degradation routes for **carbetocin** in solution are deamidation, oxidation, and racemization.[2][3]

 Deamidation: This occurs at the amide side-chains of asparagine and glutamine, as well as the amidated glycine C-terminus. Deamidation is favored at low pH (acid-catalyzed hydrolysis) and to a lesser extent at high pH (direct base hydrolysis).[2][3]



- Oxidation: The thioether linkage in carbetocin is susceptible to oxidation, a process that is accelerated with increasing pH.[3]
- Racemization: The asparagine residue can undergo racemization from the L-form to the D-form, which is a significant degradation pathway at a pH above approximately 6.[3] Another potential racemization can occur at the L-proline residue under acidic conditions and at the L-serine residue under alkaline conditions.[4]
- 3. How do temperature and light affect the stability of **carbetocin** solutions?

A heat-stable formulation of **carbetocin** has demonstrated high thermal stability. It can maintain ≥95% purity for a minimum of 3 years at 30°C, 6 months at 40°C, 3 months at 50°C, and 1 month at 60°C.[1][2][5] This formulation has also been shown to be insensitive to light when stored in its primary container.[1][2]

4. Are there any excipients that can enhance the stability of **carbetocin** in solution?

Yes, a heat-stable formulation has been developed consisting of 0.1 mg/mL **carbetocin** in a sodium succinate buffer, with the addition of mannitol and methionine.[1][2][5] In this formulation, methionine acts as an antioxidant, which makes degradation by oxidation negligible across various pH values.[1][3]

5. What happens to **carbetocin** stability upon freezing and thawing?

The heat-stable formulation of **carbetocin** has been found to be not sensitive to freezing.[1][2] Freeze-thaw stability studies are a standard part of evaluating peptide formulations.[2]

Data Presentation: Stability of Heat-Stable Carbetocin Formulation

The following tables summarize the quantitative data on the stability of the heat-stable **carbetocin** formulation under various conditions.

Table 1: Long-Term and Accelerated Stability of Heat-Stable Carbetocin



Storage Condition	Duration	Potency Maintained
30°C / 75% RH	3 years	≥95%
40°C / 75% RH	6 months	≥95%

Data sourced from Malm et al. (2018).[1][2]

Table 2: Stability of Heat-Stable **Carbetocin** at Extreme Temperatures

Storage Temperature	Duration	Potency Maintained
50°C	3 months	≥95%
60°C	1 month	≥95%

Data sourced from Malm et al. (2018).[1][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Carbetocin

This method is designed to separate **carbetocin** from its potential degradation products.

Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
- Column: C18 bonded silica gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 μm).
- Mobile Phase A: 0.3 g of ammonium acetate in 1000 mL of water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient program should be developed to ensure the separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B.



• Flow Rate: 1.0 mL/min.

• Column Temperature: 60°C.

Detection Wavelength: 220 nm.

Injection Volume: 20 μL.

This protocol is a composite based on information from multiple sources and may require optimization for specific applications.

Protocol 2: Forced Degradation Study for Carbetocin

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the drug substance.

a) Acid Hydrolysis:

- Prepare a solution of carbetocin in 0.1 M hydrochloric acid.
- Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
- Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
- Analyze the sample by the stability-indicating HPLC method.
- b) Base Hydrolysis:
- Prepare a solution of carbetocin in 0.1 M sodium hydroxide.
- Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).
- Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
- Analyze the sample by the stability-indicating HPLC method.

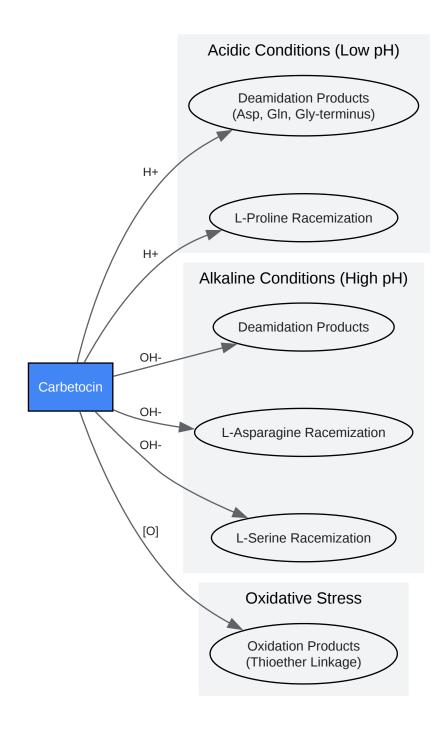


c) Oxidative Degradation:

- Prepare a solution of **carbetocin** in a solution of 3% hydrogen peroxide.
- Incubate the solution at room temperature for a defined period (e.g., 24 hours).
- Analyze the sample by the stability-indicating HPLC method.
- d) Thermal Degradation:
- Store a solid sample of carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
- Dissolve the sample in a suitable solvent.
- Analyze the sample by the stability-indicating HPLC method.
- e) Photostability:
- Expose a solution of **carbetocin** to a light source with a specified output (e.g., according to ICH Q1B guidelines).
- Keep a control sample protected from light at the same temperature.
- Analyze both the exposed and control samples by the stability-indicating HPLC method.

Visualizations

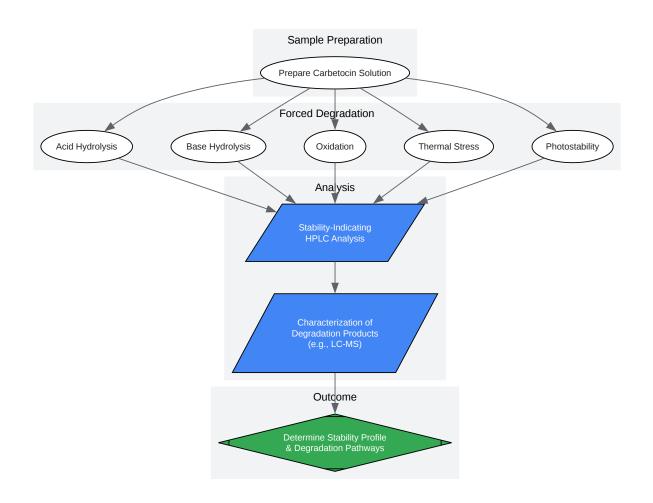




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Caption: Major degradation pathways of carbetocin under different stress conditions.





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Caption: General experimental workflow for assessing **carbetocin** stability.

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